molecular formula C17H14F3N3O3S B11053032 5-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

5-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B11053032
M. Wt: 397.4 g/mol
InChI Key: CVURJRFLDMZRSM-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features methoxy and trifluoromethoxy substituents on its phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using methanol and a suitable catalyst.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethanol and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the phenyl rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities or as a ligand in binding studies. Its triazole ring is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound can be explored for its potential pharmacological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activities or receptor binding. The methoxy and trifluoromethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    4-[4-(TRIFLUOROMETHOXY)PHENYL]-4H-1,2,4-TRIAZOLE: Lacks the methoxy groups, affecting its reactivity and biological activity.

Uniqueness

The presence of both methoxy and trifluoromethoxy groups in 5-(3,4-DIMETHOXYPHENYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE makes it unique compared to similar compounds

Properties

Molecular Formula

C17H14F3N3O3S

Molecular Weight

397.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H14F3N3O3S/c1-24-13-8-3-10(9-14(13)25-2)15-21-22-16(27)23(15)11-4-6-12(7-5-11)26-17(18,19)20/h3-9H,1-2H3,(H,22,27)

InChI Key

CVURJRFLDMZRSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F)OC

Origin of Product

United States

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